4-Imino vs. 4-Oxo Structural Pharmacophore: A Class-Level Differentiation
The target compound is distinguished from the broader class of 3-butyl-2-substituted quinazolin-4-ones by its 4-imino group, whereas the most studied analgesic and anti-inflammatory analogs possess a 4-oxo carbonyl [1]. The replacement of an oxygen atom with a nitrogen atom alters hydrogen-bonding capacity and basicity, which can affect target engagement and metabolic stability. Although no direct head-to-head biological comparison is currently available in the open literature, this structural difference is a primary reason to consider the compound as a distinct chemical probe.
| Evidence Dimension | Functional group at position 4 |
|---|---|
| Target Compound Data | 4-imino (C=NH) group with one hydrogen bond donor |
| Comparator Or Baseline | 3-butyl-2-substituted amino-3H-quinazolin-4-ones carrying a 4-oxo (C=O) group [1] |
| Quantified Difference | No quantitative biological comparison available; structural difference is qualitative. |
| Conditions | Comparison based on published synthetic libraries. |
Why This Matters
This matters for procurement because the 4-imino variant cannot be assumed to share the analgesic/anti-inflammatory efficacy or safety profile of the 4-oxo series, making it a valuable unique entity for diversity-oriented screening.
- [1] Alagarsamy V. et al. Synthesis of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Chem Biol Drug Des. 2007 Sep;70(3):254-60. View Source
